Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-

描述

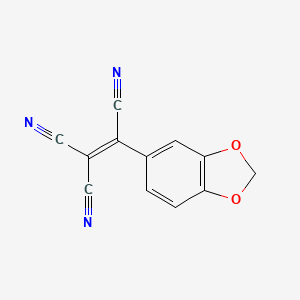

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- (CAS: N/A, structure shown in Figure 1), is a specialized organic compound featuring a 1,3-benzodioxole core substituted at the 5-position with an ethenetricarbonitrile group. The 1,3-benzodioxole moiety is a bicyclic aromatic system containing two oxygen atoms in a dioxolane ring fused to a benzene ring. The ethenetricarbonitrile substituent consists of a vinyl group (-CH=CH-) bonded to three cyano (-CN) groups, conferring strong electron-withdrawing character.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)ethene-1,1,2-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N3O2/c13-4-9(5-14)10(6-15)8-1-2-11-12(3-8)17-7-16-11/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBOCXWCDCIQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=C(C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348397 | |

| Record name | Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656811-17-5 | |

| Record name | Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Malononitrile Derivatives

One of the primary methods for synthesizing Ethenetricarbonitrile involves the use of malononitrile derivatives. The following steps outline this method:

Starting Materials : The synthesis begins with (1,3-benzodioxol-5-ylmethylene)malononitrile.

Reagents : Sodium cyanide is used as a nucleophile in the reaction.

-

- Dissolve (1,3-benzodioxol-5-ylmethylene)malononitrile in dimethylformamide (DMF).

- Cool the solution to 5°C and add sodium cyanide dropwise.

- Stir the mixture at room temperature for several hours.

- Introduce bromine to facilitate oxidation.

- The reaction mixture is then treated with hexene to quench excess bromine and poured into water.

- The resulting solid is collected by filtration and recrystallized from a solvent mixture of toluene and chloroform.

This method yields Ethenetricarbonitrile with a reported yield of approximately 75%.

Synthesis via Aldehyde Intermediates

Another approach involves starting from aldehyde derivatives:

Starting Materials : Use of 3-(1,3-benzodioxol-5-yl)acrylaldehyde as a precursor.

Reagents : The reaction can be catalyzed using bases or acid catalysts depending on the desired reaction pathway.

-

- React 3-(1,3-benzodioxol-5-yl)acrylaldehyde with malononitrile in the presence of a base such as sodium ethoxide.

- Heat the mixture to promote condensation and cyclization.

- Isolate the product through standard work-up procedures including filtration and recrystallization.

This method has shown effective results in synthesizing various derivatives of Ethenetricarbonitrile.

Biocatalytic Methods

Recent studies have explored biocatalytic methods for synthesizing compounds containing the benzodioxole structure:

Microbial Reduction : Certain bacterial strains have been identified that can reduce ketones to their corresponding alcohols effectively.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method discussed:

| Method | Starting Material | Yield (%) | Key Features |

|---|---|---|---|

| Malononitrile Derivative | (1,3-benzodioxol-5-ylmethylene)malononitrile | ~75 | Involves nucleophilic substitution and oxidation |

| Aldehyde Intermediates | 3-(1,3-benzodioxol-5-yl)acrylaldehyde | Variable | Uses condensation reactions; versatile |

| Biocatalytic Methods | Ketone derivatives | High | Eco-friendly; uses microbial strains |

化学反应分析

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various modifications to create derivatives with tailored properties.

- Material Science: The compound is explored in developing new materials with specific electronic or optical properties due to its unique chemical structure.

2. Biology:

- Biological Interactions: Researchers investigate the interactions of this compound with biological molecules to assess its potential biological activity. Studies focus on how it may influence enzyme activity or receptor binding.

- Toxicology Studies: Its effects on cellular systems are studied to understand potential toxicological impacts and safety profiles.

3. Medicine:

- Therapeutic Potential: The compound is being evaluated for its therapeutic properties, particularly in drug development. It may act as a precursor for pharmaceuticals targeting specific diseases.

- Drug Delivery Systems: Research is ongoing into its use in drug delivery systems where it can enhance the bioavailability of therapeutic agents.

4. Industry:

- Specialty Chemicals Production: Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- is utilized in producing specialty chemicals that require specific functional groups for industrial applications.

作用机制

The mechanism of action of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

相似化合物的比较

Structural Comparison

The 1,3-benzodioxole group is a common pharmacophore and structural motif in natural and synthetic compounds. Below is a comparison of key structural features and functional groups:

Key Observations :

- The ethenetricarbonitrile derivative is unique due to its three cyano groups, which enhance electron deficiency compared to electron-donating groups (e.g., methoxy in eugenol) or neutral moieties (e.g., aldehyde in piperonal).

- Unlike chalcone derivatives , which possess extended conjugation via α,β-unsaturated ketones, the ethenetricarbonitrile group may exhibit distinct electronic properties suitable for charge-transfer complexes or coordination with metal ions.

Physicochemical Properties

- Thermal Stability: Cyano groups may enhance thermal stability, contrasting with the volatility of piperonal (aldehyde) or eugenol (phenolic).

- Crystallography : The planar ethenetricarbonitrile group and puckered dioxolane ring (see ring puckering analysis in ) could influence crystal packing. Hydrogen bonding is less likely than in carboxylic acid derivatives .

生物活性

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-, also known as 2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings regarding its biological properties, including cytotoxicity, antibacterial activity, and potential mechanisms of action.

Chemical Structure and Properties

Ethenetricarbonitrile has the molecular formula and features a benzodioxole moiety attached to a tricarbonitrile group. Its structure is crucial for its biological interactions and activities.

1. Cytotoxic Properties

Research indicates that Ethenetricarbonitrile exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it induces apoptosis in K562 cells (a human leukemia cell line) by triggering mitochondrial dysfunction and reactive oxygen species (ROS) generation. The compound's ability to increase the activity of caspases 3 and 7 suggests a strong pro-apoptotic effect. Specifically, after 48 hours of exposure, significant increases in caspase activity were observed, indicating its potential as an anticancer agent .

| Compound | Caspase Activity Increase | Cell Line | Observation Period |

|---|---|---|---|

| Ethenetricarbonitrile | 2.31-fold increase | K562 cells | 48 hours |

2. Antibacterial Activity

Ethenetricarbonitrile has also been evaluated for its antibacterial properties. It demonstrated moderate activity against several Gram-positive bacterial strains with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests that it may serve as a potential lead compound in the development of new antibacterial agents .

The mechanisms through which Ethenetricarbonitrile exerts its biological effects include:

- Induction of Apoptosis : The compound promotes apoptosis via mitochondrial pathways, characterized by increased ROS production and disruption of mitochondrial membrane potential.

- Inhibition of Pro-inflammatory Cytokines : It has been noted to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a role in cancer progression and inflammatory diseases .

Case Studies

Several case studies have documented the effects of Ethenetricarbonitrile in vitro and in vivo:

- Case Study 1 : A study involving K562 cells showed that treatment with Ethenetricarbonitrile resulted in a significant reduction in cell viability compared to untreated controls. The compound's capacity to induce apoptosis was linked to its structural components that facilitate interaction with cellular targets involved in apoptosis signaling pathways .

- Case Study 2 : In another investigation focusing on bacterial strains, Ethenetricarbonitrile was tested against both standard and clinical isolates. The results indicated that the compound could effectively inhibit bacterial growth, suggesting its potential utility in treating infections caused by resistant strains .

常见问题

Q. Methodological Considerations :

- Monitor reaction progress via TLC.

- Optimize solvent polarity (e.g., DMF for cyanation) and temperature (80–120°C).

- Confirm regioselectivity using -NMR and -NMR .

How is the structure of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- validated in crystallographic studies?

Basic

Validation relies on:

- Refinement : SHELX software (e.g., SHELXL) refines atomic coordinates against X-ray data, minimizing R-factors .

- Visualization : ORTEP-III generates thermal ellipsoid plots to assess atomic displacement .

- Validation Tools : checkCIF evaluates geometric anomalies (e.g., bond lengths, angles) and residual electron density .

| Parameter | Acceptable Range | Significance |

|---|---|---|

| R-factor | < 0.05 | Agreement between observed/calculated data |

| Residual Density | ±0.3 eÅ | Electron density anomalies |

How can hydrogen bonding patterns influence the crystal packing of Ethenetricarbonitrile derivatives?

Advanced

Hydrogen bonds (H-bonds) dictate supramolecular assembly. Use graph set analysis (Etter’s method) to classify motifs:

- Descriptors : , , where = number of atoms in the motif.

- Software : Mercury (CCDC) or CrystalExplorer to identify H-bond networks .

Example : A motif indicates dimeric interactions stabilizing the crystal lattice.

What challenges arise in resolving puckering conformations of the benzodioxole ring in crystallographic analysis?

Advanced

The non-planar benzodioxole ring requires Cremer-Pople puckering parameters (, , ) to quantify deviations:

- Calculation : Use PLATON or PARST to derive puckering amplitudes and phases from atomic coordinates .

- Challenges :

- Thermal motion obscuring true puckering.

- Overlap with solvent molecules in the unit cell.

What spectroscopic techniques are employed to characterize Ethenetricarbonitrile derivatives?

Q. Basic

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Structural elucidation | / shifts, coupling constants |

| IR | Functional group analysis | Nitrile stretch (~2200 cm) |

| MS | Molecular weight confirmation | m/z ratio, fragmentation patterns |

Note : Cross-validate with XRD for unambiguous assignment .

How to address contradictions in spectral data when synthesizing novel Ethenetricarbonitrile analogs?

Q. Advanced

- Multi-Technique Validation : Combine XRD with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities.

- Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts and IR bands for comparison .

What strategies optimize the experimental phasing of Ethenetricarbonitrile derivatives in X-ray crystallography?

Q. Advanced

- Heavy Atom Derivatives : Soak crystals in iodide/platinum solutions for anomalous scattering.

- Molecular Replacement : Use SHELXD with homologous structures as search models.

- Synchrotron Radiation : Enhances data resolution for small or weakly diffracting crystals .

How do substituents on the benzodioxole ring affect the compound's reactivity?

Q. Basic

- Electron-Withdrawing Groups (e.g., -NO) : Increase nitrile electrophilicity, enhancing nucleophilic attack.

- Electron-Donating Groups (e.g., -OCH) : Stabilize intermediates in cyclization reactions.

- Steric Effects : Bulky groups (e.g., -Ph) may hinder crystallization .

How to design experiments to probe the biological activity of Ethenetricarbonitrile derivatives?

Q. Advanced

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.

- Structure-Activity Relationship (SAR) : Modify substituents and measure IC values.

- In Silico Docking : AutoDock Vina predicts binding modes to target proteins .

What computational methods predict the non-linear optical (NLO) properties of Ethenetricarbonitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。